molecular formula C8H11BrN2O2S B2891044 [(2-Bromophenyl)sulfamoyl]dimethylamine CAS No. 349540-50-7

[(2-Bromophenyl)sulfamoyl]dimethylamine

Cat. No.: B2891044
CAS No.: 349540-50-7
M. Wt: 279.15
InChI Key: UCJZXZTXNXADJL-UHFFFAOYSA-N
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Description

[(2-Bromophenyl)sulfamoyl]dimethylamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfamoyl group and dimethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromophenyl)sulfamoyl]dimethylamine typically involves the reaction of 2-bromophenylamine with dimethylamine and a suitable sulfamoylating agent. One common method includes the use of chlorosulfonic acid as the sulfamoylating agent under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or amines .

Scientific Research Applications

[(2-Bromophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-Bromophenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chlorophenyl)sulfamoyl]dimethylamine
  • [(2-Fluorophenyl)sulfamoyl]dimethylamine
  • [(2-Iodophenyl)sulfamoyl]dimethylamine

Uniqueness

[(2-Bromophenyl)sulfamoyl]dimethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific reactions that are not feasible with other halogens, making this compound particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-(dimethylsulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-6-4-3-5-7(8)9/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZXZTXNXADJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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